1-(2,2-dimethoxyethyl)azetidine
Description
Historical and Contemporary Significance of Four-Membered Nitrogen Heterocycles in Advanced Organic Synthesis
Four-membered nitrogen heterocycles, known as azetidines, represent a unique class of saturated ring systems. magtech.com.cn Historically, their synthesis was considered challenging due to the inherent ring strain of approximately 25.4 kcal/mol. rsc.org This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows azetidines with a distinctive reactivity profile that is synthetically valuable. rsc.orgrsc.org
In contemporary organic synthesis, the azetidine (B1206935) scaffold is increasingly recognized for its desirable properties. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, which is a valuable attribute in drug design. enamine.net The incorporation of an azetidine ring can also enhance metabolic stability and improve the physicochemical properties of a lead compound. nih.gov
The synthetic utility of azetidines is broad. They serve as key intermediates in the synthesis of more complex molecules and as building blocks for a variety of other heterocyclic systems. clockss.org The reactivity of the azetidine ring allows for selective ring-opening reactions to generate functionalized acyclic amines or ring-expansion to produce larger heterocycles like pyrrolidines and piperidines. clockss.org Furthermore, chiral azetidines have found applications as catalysts in asymmetric synthesis. clockss.org
Rationale for Investigating Substituted Azetidines, with Specific Focus on 1-(2,2-dimethoxyethyl)azetidine
The investigation of substituted azetidines is driven by the need to fine-tune the properties of molecules for specific applications, particularly in medicinal chemistry. ontosight.ainih.gov Substitution on the azetidine ring, either on the nitrogen atom or the carbon atoms, allows for the modulation of basicity, polarity, solubility, and biological activity. nih.govnih.gov For instance, N-substituted azetidines are prevalent in a number of approved drugs, where the substituent plays a crucial role in the molecule's interaction with its biological target. lifechemicals.comrsc.org
The specific compound, this compound, is of interest primarily due to its latent functionality. The 2,2-dimethoxyethyl group is an acetal (B89532), which serves as a protecting group for an aldehyde. This feature makes this compound a valuable synthetic intermediate. The acetal is stable under a variety of reaction conditions, allowing for chemical modifications at other positions of a larger molecule. Subsequently, the acetal can be hydrolyzed under acidic conditions to unmask the aldehyde functionality. This newly revealed aldehyde can then participate in a wide range of chemical transformations, such as reductive amination, Wittig reactions, and the formation of other carbon-carbon and carbon-heteroatom bonds. This strategic unmasking of a reactive group is a powerful tool in multi-step organic synthesis.
Overview of Research Scope and Methodological Approaches for this compound
While specific research literature on this compound is not extensively documented, its synthesis and characterization would fall within well-established methodological approaches for N-substituted azetidines. The primary synthetic route would likely involve the N-alkylation of azetidine.
A plausible and common method for the synthesis of this compound is the reaction of azetidine with a suitable electrophile, such as 2-bromo-1,1-dimethoxyethane (B145963). This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.
Table 1: Plausible Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Azetidine, 2-Bromo-1,1-dimethoxyethane | Base (e.g., K₂CO₃ or Et₃N), Solvent (e.g., Acetonitrile or DMF) | This compound |
The characterization of the resulting compound would employ standard spectroscopic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the structure, including the presence of the azetidine ring protons and the characteristic signals of the dimethoxyethyl group. Infrared (IR) spectroscopy would show the characteristic C-N and C-O stretching vibrations. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
The research scope for a compound like this compound would primarily focus on its application as a building block in the synthesis of more complex molecules, particularly those with potential biological activity. Investigations would likely explore the deprotection of the acetal and the subsequent reactions of the resulting aldehyde-functionalized azetidine.
Table 2: Representative Substituted Azetidines and Their Significance
| Compound | Significance/Application |
| Azelnidipine | An antihypertensive calcium channel blocker containing a substituted azetidine ring. rsc.org |
| Cobimetinib | A mitogen-activated protein kinase inhibitor used in cancer therapy. rsc.org |
| Ezetimibe | A cholesterol absorption inhibitor featuring a monocyclic azetidin-2-one (B1220530) (β-lactam) ring. lifechemicals.com |
| Azetidine-2-carboxylic acid | A non-proteinogenic amino acid that acts as a proline mimic and is found in nature. wikipedia.org |
Properties
CAS No. |
1849341-13-4 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2,2 Dimethoxyethyl Azetidine and Analogues
Strategic Approaches to Azetidine (B1206935) Ring Formation Applied to 1-(2,2-dimethoxyethyl)azetidine Precursors
The construction of the strained four-membered azetidine ring is a significant synthetic challenge. acs.org Modern organic synthesis has produced several powerful strategies, including cyclization, cycloaddition, and ring rearrangement reactions, which can be applied to precursors of this compound.
Intramolecular cyclization via nucleophilic substitution remains one of the most common and direct methods for forming the azetidine ring. acs.orgu-tokyo.ac.jp This strategy typically involves a linear precursor containing a nitrogen nucleophile and a leaving group at the γ-position. For the synthesis of this compound, this would involve a precursor such as an N-(2,2-dimethoxyethyl)-γ-aminohalide or a corresponding alcohol derivative.
Recent advancements have focused on optimizing the activation of hydroxyl groups in γ-amino alcohols, avoiding harsh or toxic reagents. One effective method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to mediate the cyclization of γ-amino alcohols, leading to enantiopure cis-substituted azetidines. acs.org Another approach utilizes a one-pot mesylation followed by base-induced ring closure of N-aryl-N-(3-hydroxypropyl)aminonitriles, which provides access to diversely substituted 2-cyanoazetidines with predictable diastereoselectivity. organic-chemistry.org
Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a cutting-edge cyclization method. This approach, which can form azetidine, pyrrolidine (B122466), and indoline (B122111) compounds, uses a picolinamide (B142947) (PA) directing group and features low catalyst loading and convenient conditions. organic-chemistry.org
Table 1: Selected Intramolecular Cyclization Strategies for Azetidine Synthesis
| Precursor Type | Reagents/Catalyst | Key Features | Citation |
|---|---|---|---|
| γ-Amino Alcohols | 1,1'-Carbonyldiimidazole (CDI) | Efficient for enantiopure cis-azetidines. | acs.org |
| N-Aryl-N-(3-hydroxypropyl)aminonitriles | Mesyl Chloride, Base | One-pot sequence for 2-cyanoazetidines. | organic-chemistry.org |
| Picolinamide (PA) Protected Amines | Palladium Catalyst | Intramolecular C-H amination at the γ-position. | organic-chemistry.org |
| γ-Amino Ketones | Photochemical Conditions | Forms bicyclic fused azetidines. | acs.org |
Cycloaddition reactions offer a powerful means of constructing the azetidine ring with high levels of complexity in a single step. researchgate.net The most prominent among these is the [2+2] cycloaddition, often referred to as an aza Paternò-Büchi reaction, which involves the reaction of an imine with an alkene. chemrxiv.orgnih.gov
Significant progress has been made using visible-light photocatalysis to mediate these reactions under mild conditions. springernature.com The Schindler group has demonstrated an intermolecular [2+2] photocycloaddition between 2-isoxazoline-3-carboxylates (as oxime precursors) and various alkenes. rsc.orgnih.govspringernature.com This reaction is enabled by an iridium photocatalyst that facilitates a triplet energy transfer, allowing for the synthesis of highly functionalized azetidines. rsc.orgchemrxiv.orgnih.gov This method is characterized by its operational simplicity and broad functional group tolerance. chemrxiv.org
Other cycloaddition strategies include:
[3+1] Annulation: A relay catalysis strategy involving the Lewis acid-catalyzed ring-opening of cyclopropane (B1198618) 1,1-diesters with aromatic amines, followed by a (hypo)iodite-catalyzed C-N bond formation, yields biologically important azetidines. organic-chemistry.org
[3+2] Cycloaddition: 1-Azetines can react with nitrile oxides (generated in situ) to afford bicyclic azetidine products as single diastereomers. nih.gov
Ketene-Imine Cycloaddition (Staudinger Synthesis): This classic [2+2] cycloaddition remains a general and widely used method for accessing 2-azetidinones (β-lactams), which can subsequently be reduced to the corresponding azetidines. acs.orgmdpi.comresearchgate.net
Altering the size of a pre-existing ring is an elegant, albeit less direct, strategy for azetidine synthesis. These methods leverage the chemistry of more readily available heterocycles like pyrrolidines or aziridines.
Ring Contraction: A robust method for synthesizing α-carbonylated N-sulfonylazetidines involves the one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgorganic-chemistry.org In this process, a nucleophile such as an alcohol or aniline (B41778) attacks the pyrrolidinone carbonyl, promoting a ring-opening/ring-closing cascade that expels the bromide and contracts the five-membered ring to a four-membered one. acs.org
Ring Expansion: The one-carbon homologation of aziridines is a common ring expansion strategy.
A simple and efficient method involves the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation, to yield 1-arenesulfonylazetidines. organic-chemistry.org
Biocatalysis has emerged as a novel approach, using engineered cytochrome P450 enzymes to perform a highly enantioselective acs.orgnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides, resulting in a one-carbon ring expansion to azetidines. nih.gov
Transition metal-catalyzed ring expansions, for instance using rhodium carbenoids with azirines, can produce substituted 1-azetines. nih.gov
Controlling the stereochemistry of the azetidine ring is crucial for its application in medicinal chemistry. nih.gov Stereoselective synthesis can be achieved using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
A powerful method for producing chiral azetidin-3-ones involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This approach generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion, yielding the chiral azetidine core with high enantiomeric excess (>98% e.e.). nih.gov
Another strategy involves the stereoselective Mannich reaction to produce γ-amino alcohols, which are then cyclized to enantiopure cis-substituted azetidines using 1,1'-carbonyldiimidazole (CDI). acs.org Furthermore, organometallic routes have been developed to access unsaturated azetidine carboxylic acid precursors, which can then undergo metal-catalyzed asymmetric reduction to yield a library of chiral 2-azetidinylcarboxylic acids. nih.gov
Novel Catalytic Systems in the Synthesis of this compound
Catalysis, particularly by transition metals, has revolutionized the synthesis of complex molecules, and azetidines are no exception. mdpi.com These catalytic systems enable transformations that are otherwise difficult to achieve, often with high selectivity and efficiency.
A variety of transition metals are employed to catalyze key steps in azetidine synthesis, including cyclizations, cross-couplings, and ring expansions. nih.govmdpi.com
Gold (Au): Gold catalysts are notably used in the oxidative cyclization of N-propargylsulfonamides to create chiral azetidin-3-ones. nih.gov Cationic Au(I)-phosphine catalysts have also been shown to activate 2-azetidinyl ynones to induce ring expansion to pyrrolin-4-ones. rsc.org
Palladium (Pd): Palladium catalysis is prominent in intramolecular C-H amination reactions to form the azetidine ring from picolinamide-protected amines. rsc.orgorganic-chemistry.org It is also used in the cross-coupling of vinyl aziridines with organoboronic acids. mdpi.com
Rhodium (Rh): Rhodium catalysts are effective in promoting the ring expansion of N-acyl aziridines with vinyl N-triftosylhydrazones to generate vinyl azetidine derivatives. mdpi.com
Copper (Cu): Copper-catalyzed reactions are diverse and include the [3+1]-annulation of cyclopropane-1,1-diesters with amines, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents, and asymmetric Henry reactions using chiral azetidine-based ligands. organic-chemistry.orgnih.gov A copper(I)-catalyzed cascade involving a acs.orgmdpi.com-rearrangement and 4π-electrocyclization of O-propargylic oximes provides a novel route to azetidine nitrones. acs.org
Table 2: Examples of Transition Metal-Mediated Azetidine Syntheses
| Metal Catalyst | Reaction Type | Substrates | Product Type | Citation |
|---|---|---|---|---|
| Gold (Au) | Oxidative Cyclization | Chiral N-propargylsulfonamides | Chiral Azetidin-3-ones | nih.gov |
| Palladium (Pd) | Intramolecular C-H Amination | Picolinamide-protected amines | Functionalized Azetidines | rsc.org |
| Rhodium (Rh) | Ring Expansion | N-acyl aziridines, vinyl hydrazones | Vinyl Azetidines | mdpi.com |
| Copper (Cu) | acs.orgmdpi.com-Rearrangement / Electrocyclization | O-propargylic oximes | Azetidine Nitrones | acs.org |
| Titanium (Ti) | Coupling Reaction | Oxime ethers, Grignard reagents | Spirocyclic NH-Azetidines | rsc.org |
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for the construction of complex molecular architectures. In the context of azetidine chemistry, organocatalysts, such as chiral amines, thioureas, and squaramides, have been employed to create chiral azetidine-containing scaffolds with high enantioselectivity. acs.orgnih.gov These methods typically involve the asymmetric functionalization of substrates that already contain the azetidine ring or the construction of the ring itself.
For instance, asymmetric thiourea (B124793) and squaramide catalysis has been successfully used to synthesize α-azetidinyl tertiary alkyl halides, demonstrating the utility of organocatalysis in creating complex chiral centers adjacent to the azetidine ring. nih.gov While direct organocatalytic N-alkylation of azetidine with a bulky electrophile like a 2,2-dimethoxyethyl halide is not a commonly reported transformation, one could envision a phase-transfer catalysis (PTC) approach. PTC, which can be considered a form of organocatalysis, is effective for N-alkylations of various nitrogen heterocycles. phasetransfercatalysis.com A quaternary ammonium (B1175870) salt, acting as the organocatalyst, could facilitate the reaction between azetidine and an alkylating agent like 2-bromo-1,1-dimethoxyethane (B145963) under biphasic conditions, potentially enhancing reaction rates and yields. phasetransfercatalysis.com
Another potential, though more complex, organocatalytic route could involve a tandem reaction. For example, a chiral secondary amine catalyst could facilitate a conjugate addition of azetidine to an appropriate Michael acceptor, followed by a series of transformations to yield the desired 1-(2,2-dimethoxyethyl) side chain.
Photocatalysis and Electrocatalysis in Azetidine Construction
Modern synthetic chemistry has increasingly turned to photocatalysis and electrocatalysis to access reactive intermediates under mild conditions, enabling transformations that are challenging with traditional methods. acs.org
Photocatalysis has been applied to azetidine synthesis primarily through [2+2] cycloadditions and radical-based methods. acs.orgchemrxiv.orgchemrxiv.org Visible-light photoredox catalysis can generate radical intermediates that engage in novel cyclization or functionalization pathways. researchgate.netnih.gov For the synthesis of this compound, a hypothetical photocatalytic approach could involve the generation of a 2,2-dimethoxyethyl radical from a suitable precursor (e.g., a carboxylic acid or a hypervalent iodine reagent). This radical could then be trapped by azetidine. More advanced methods involve the strain-release of azabicyclo[1.1.0]butanes (ABBs) intercepted by radical intermediates to furnish densely functionalized azetidines. chemrxiv.orgresearchgate.net
Electrocatalysis offers a reagent-free method for oxidation and reduction, providing precise control over reaction potentials. rsc.org In azetidine synthesis, electrocatalytic methods have been developed for intramolecular hydroamination of allylic sulfonamides to construct the azetidine ring. acs.org For the N-alkylation of azetidine, an electrocatalytic reductive amination represents a plausible and sustainable strategy. rsc.org This would involve the reaction of azetidine with 2,2-dimethoxyacetaldehyde (B46314), where the intermediate iminium ion is reduced at the cathode, using protons from the solvent (like water) as the hydrogen source. This avoids the need for stoichiometric chemical reducing agents.
Table 1: Representative Advanced Catalytic Methods in Azetidine Synthesis This table presents examples of modern catalytic methods for synthesizing or functionalizing azetidines, which could be adapted for the synthesis of the target compound.
| Catalytic Method | Substrates | Catalyst/Conditions | Product Type | Potential Application for Target | Reference |
|---|---|---|---|---|---|
| Organocatalysis | N-Boc-3-fluorooxindole + Nitroalkenes | Thiourea | α-Azetidinyl alkyl fluorides | Asymmetric functionalization | nih.gov |
| Photocatalysis | Amines + Alkenes | Ir(ppy)₃, Blue LED | Functionalized Azetidines | [2+2] Cycloaddition to build ring | acs.org |
| Photocatalysis | Azabicyclo[1.1.0]butanes + Sulfonylimines | Organic Photosensitizer | Difunctionalized Azetidines | Strain-release functionalization | chemrxiv.orgresearchgate.net |
| Electrocatalysis | Allylic Sulfonamides | Cobalt catalyst, Electricity | Azetidines | Intramolecular C-N bond formation | acs.org |
| Electrocatalysis | Ketones + Amines | Copper cathode, Aqueous electrolyte | N-Alkylamines | Reductive amination | rsc.org |
Comparative Analysis of Synthetic Routes and Methodological Efficiency for this compound
Given the absence of a specific documented synthesis for this compound, we can propose and compare several logical synthetic routes based on fundamental organic reactions. The efficiency of these routes depends on factors such as starting material availability, reaction conditions, yield, and purification ease.
Route A: Direct N-Alkylation
This is the most straightforward conceptual route. It involves the direct reaction of azetidine with an appropriate electrophile, such as 2-bromo-1,1-dimethoxyethane. The reaction is a standard nucleophilic substitution where the secondary amine of the azetidine ring attacks the electrophilic carbon of the alkylating agent.
Reaction: Azetidine + BrCH₂CH(OCH₃)₂
Conditions: Typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HBr byproduct, in a polar aprotic solvent (e.g., acetonitrile, DMF). Phase-transfer catalysis could also be employed to facilitate the reaction. phasetransfercatalysis.com
Advantages: Simple, one-step reaction. The alkylating agent, 2-bromo-1,1-dimethoxyethane, is commercially available. sigmaaldrich.com
Disadvantages: Azetidine itself can be volatile and must be handled with care. Over-alkylation to form a quaternary azetidinium salt is a potential side reaction if conditions are not carefully controlled. The reactivity of the bromide might require elevated temperatures.
Route B: Reductive Amination
This two-step, one-pot procedure involves the reaction of azetidine with 2,2-dimethoxyacetaldehyde to form an intermediate iminium ion, which is then reduced in situ to the target amine.
Reaction: Azetidine + OHCCH(OCH₃)₂
Conditions: The reaction is typically carried out in a protic solvent (e.g., methanol). A variety of reducing agents can be used, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (STAB). Catalytic hydrogenation is also an option. beilstein-journals.orgrsc.org
Advantages: Generally high-yielding and clean, with minimal side products. The reaction conditions are typically mild. This method avoids the use of alkyl halides.
Disadvantages: The starting aldehyde, 2,2-dimethoxyacetaldehyde, may be less stable or readily available than the corresponding bromide. The acetal (B89532) functionality might be sensitive to the acidic conditions sometimes used to promote imine formation, although modern reductive amination protocols can often be performed under neutral or basic conditions.
Comparative Efficiency
For producing this compound, reductive amination (Route B) would likely be the more efficient and reliable method in a laboratory setting. It is generally cleaner, proceeds under milder conditions, and avoids the potential for over-alkylation that can complicate direct alkylation. While direct alkylation (Route A) is conceptually simpler, optimizing the reaction to maximize the yield of the desired secondary amine while minimizing the quaternary salt byproduct could be challenging. The advanced catalytic methods discussed previously, while powerful, would represent an unnecessary increase in complexity for the synthesis of this specific, relatively simple target molecule unless specific properties like enantioselectivity were required, which is not relevant for this achiral product.
Table 2: Comparative Analysis of Proposed Synthetic Routes
| Route | Method | Starting Materials | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| A | Direct N-Alkylation | Azetidine, 2-Bromo-1,1-dimethoxyethane | Base (K₂CO₃), Solvent (ACN) | Conceptually simple, one step | Risk of over-alkylation, may require heat |
| B | Reductive Amination | Azetidine, 2,2-Dimethoxyacetaldehyde | Reducing agent (NaBH₄, STAB), Solvent (MeOH) | High yield, clean reaction, mild conditions | Aldehyde may be less stable/available |
Mechanistic Investigations of Reactions Involving 1 2,2 Dimethoxyethyl Azetidine
Exploration of Ring Strain and Reactivity of Azetidine (B1206935) Derivatives
Azetidines are four-membered, nitrogen-containing heterocyclic compounds that represent a fascinating intersection of stability and reactivity. rsc.org Their chemical behavior is predominantly driven by a significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings, ~27.7 kcal/mol) and the relatively stable and unreactive pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.orgrsc.org This intermediate level of strain means that azetidines like 1-(2,2-dimethoxyethyl)azetidine are stable enough for handling and isolation but can be induced to undergo ring-opening reactions under appropriate conditions, making them valuable synthetic building blocks. rsc.orgrsc.orgresearchwithrutgers.com
The reactivity stemming from this ring strain allows for unique transformations involving the cleavage of the σ-N–C bonds, which is not readily observed in less strained systems like pyrrolidine (B122466) or piperidine. rsc.org This inherent reactivity makes the azetidine scaffold a privileged motif in medicinal chemistry, as it can enhance properties such as solubility and metabolic stability in drug candidates. rsc.orgchemrxiv.org The N-substituent, in this case, the 2,2-dimethoxyethyl group, plays a crucial role in modulating the reactivity of the azetidine ring, influencing both electronic and steric factors in its transformations.
Reaction Pathways and Transition State Analysis in this compound Transformations
Understanding the reaction pathways of this compound requires activating the ring, typically by targeting the nitrogen atom. Protonation or alkylation of the nitrogen converts the neutral azetidine into a more reactive azetidinium ion. The subsequent transformations are highly dependent on the nature of the reactants and conditions, often leading to ring-opening or functionalization.
Transition state analysis, frequently supported by Density Functional Theory (DFT) calculations, is crucial for predicting and rationalizing the outcomes of these reactions. organic-chemistry.orgnih.gov For instance, in nucleophilic ring-opening reactions of azetidinium ions, the reaction can proceed through a spectrum of transition states with varying degrees of SN1 and SN2 character. iitk.ac.innih.gov The structure of the transition state is influenced by factors such as the substituents on the ring and the nature of the nucleophile. organic-chemistry.org For a molecule like this compound, forming an azetidinium ion would lead to two non-equivalent carbons susceptible to nucleophilic attack. DFT calculations can model the transition state energies for attack at each carbon, revealing the lowest energy pathway and thus predicting the regioselectivity of the ring-opening. organic-chemistry.orgfrontiersin.org
In other transformations, such as thermal decomposition, the pathway may involve radical intermediates. The thermal decomposition of the parent azetidine, for example, is understood to proceed via a biradical mechanism to yield ethylene (B1197577) and methanimine. elsevierpure.com While specific transition state analyses for this compound are not extensively documented, the principles derived from studies of other N-alkylazetidines provide a robust framework for predicting its behavior. The 2,2-dimethoxyethyl substituent, being electronically neutral and sterically accessible, would be expected to follow general pathways established for other N-alkyl derivatives.
Regioselectivity and Stereoselectivity in Azetidine Ring-Opening and Functionalization
The functionalization of the azetidine ring is a cornerstone of its synthetic utility. Controlling the regioselectivity (which position reacts) and stereoselectivity (the three-dimensional arrangement of the product) is paramount for creating complex, well-defined molecules. organic-chemistry.orgmagtech.com.cnresearchgate.net
Ring-opening reactions of unsymmetrically substituted azetidines are particularly illustrative of these principles. magtech.com.cnresearchgate.net The outcome is closely tied to the substitution pattern on the azetidine ring. organic-chemistry.orgmagtech.com.cn For instance, upon activation to an azetidinium ion, this compound presents two methylene (B1212753) carbons (C2/C4) for potential nucleophilic attack. The selectivity of this attack is governed by a combination of steric hindrance and the electronic nature of the transition state. organic-chemistry.org Stereoselective functionalization can also be achieved without ring-opening, for instance, through deprotonation at a carbon adjacent to the nitrogen followed by reaction with an electrophile. acs.orgnih.govuni-muenchen.de
Nucleophilic ring-opening is one of the most important classes of reactions for azetidines. magtech.com.cnresearchgate.net The mechanism typically involves the formation of a positively charged azetidinium ion, which dramatically increases the electrophilicity of the ring carbons and makes them susceptible to attack by nucleophiles. organic-chemistry.orgnih.govresearchgate.net This process generally occurs via an SN2-type mechanism, resulting in the inversion of stereochemistry at the site of attack. nih.gov
Studies on various azetidinium salts have provided deep insights into the factors governing regioselectivity. organic-chemistry.org When the ring carbons are differentially substituted, the nucleophile's point of attack is determined by a balance of steric and electronic effects. For an azetidinium ion derived from this compound, where the ring carbons are unsubstituted, attack would be sterically unhindered at either position. However, in derivatives with substituents on the ring, the nucleophile generally attacks the less substituted carbon atom. organic-chemistry.org Conversely, if a substituent can stabilize the developing positive charge of a more SN1-like transition state (e.g., an aryl group), attack may be directed to the more substituted carbon. organic-chemistry.orgiitk.ac.in A wide range of nucleophiles, including halides, azide, amines, and alkoxides, have been successfully employed in these ring-opening reactions. organic-chemistry.orgresearchgate.net
| Azetidinium Ion Substituent | Nucleophile | Major Site of Attack | Reference |
|---|---|---|---|
| Unsubstituted | Azide, Benzylamine, Acetate | C-4 (unsubstituted position) | organic-chemistry.org |
| C-4 Methyl | Azide, Benzylamine | C-2 (less hindered) | organic-chemistry.org |
| C-2 Aryl | Alcohols (with Lewis Acid) | C-2 (benzylic position) | iitk.ac.in |
| C-2 Aryl (N-Tosyl) | Aryl Borates | C-2 (benzylic position) | nih.gov |
While often reacting with nucleophiles, the azetidine core can also be modified through electrophilic transformations. One powerful strategy involves the deprotonation of a C-H bond adjacent to the nitrogen atom (the α-position) using a strong base, such as an organolithium reagent. acs.orgnih.gov This generates a lithiated intermediate that can be trapped by a variety of electrophiles, enabling the stereoselective synthesis of α-substituted azetidines. acs.orguni-muenchen.demdpi.com The stereochemistry of the N-substituent can direct the approach of the electrophile, leading to high levels of diastereoselectivity. mdpi.comnih.gov
Another approach involves converting the azetidine into an electrophilic agent itself. chemrxiv.org For example, azetidinyl trichloroacetimidates have been developed as "electrophilic azetinylation" reagents. chemrxiv.orgrsc.org These compounds react with a broad range of nucleophiles to directly install the azetidine ring onto other molecules, providing modular access to complex functionalized azetidines. chemrxiv.orgresearchgate.netchemrxiv.org
Beyond polar reactions, azetidines can participate in radical and photochemical transformations. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for synthesizing the azetidine ring system. rsc.orgnih.gov Visible-light photocatalysis has emerged as a particularly mild and effective way to initiate these reactions, allowing for the synthesis of highly functionalized and structurally complex azetidines with high diastereoselectivity. nih.govbeilstein-journals.orgacs.org
Radical reactions offer alternative pathways for azetidine synthesis and functionalization. For example, photo-induced copper catalysis can enable a [3+1] radical cascade cyclization to form substituted azetidines. nih.gov In this process, an α-aminoalkyl radical adds to an alkyne, and the resulting vinyl radical undergoes cyclization to form the four-membered ring. nih.gov Furthermore, radical-polar crossover strategies have been developed to achieve the stereoselective trisubstitution of azetidines. researchgate.net Studies have also shown that azetidines can undergo nitrogen deletion under certain conditions to form cyclopropanes, suggesting that ring strain can facilitate the formation of radical pair intermediates. acs.org
| Reaction Type | Precursors | Light Source/Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Intramolecular aza Paternò-Büchi | Oxime tethered to an alkene | Visible light / Ir(III) photocatalyst | High diastereoselectivity | nih.gov |
| Intermolecular aza Paternò-Büchi | Oxime and alkene | Visible light / Ir(III) photocatalyst | Stereodivergent synthesis | acs.org |
| [2+2] Photocycloaddition | N-tosylimine and styrene | UV light (365 nm) | Complete stereoselectivity | thieme-connect.com |
| Norrish-Yang Cyclization | α-aminoacetophenones | UV light | Forms azetidinol (B8437883) intermediates | beilstein-journals.org |
Influence of Substituents on Reaction Kinetics and Thermodynamics
Substituents on the azetidine ring exert profound control over the kinetics (reaction rates) and thermodynamics (stability of reactants and products) of its transformations. The N-substituent is particularly influential. For this compound, the alkyl group is electron-donating, which increases the basicity of the nitrogen compared to N-acyl or N-sulfonyl azetidines.
Electron-withdrawing groups on the nitrogen, such as a tosyl (Ts) group, significantly alter reactivity. They decrease the nitrogen's basicity but activate the ring carbons toward nucleophilic attack by making the nitrogen a better leaving group in a hypothetical ring-opening. iitk.ac.innih.gov This is why N-tosylazetidines readily undergo ring-opening reactions even with weaker nucleophiles. iitk.ac.in
Substituents on the carbon atoms of the ring primarily influence regioselectivity. As discussed, steric bulk can hinder attack at a substituted position, directing nucleophiles elsewhere. organic-chemistry.org Electronic effects are also critical; a substituent capable of stabilizing a carbocation, like a C2-aryl group, can dramatically lower the activation energy for a pathway involving a more SN1-like transition state, thus accelerating the reaction and directing the regiochemical outcome. nih.gov Fluorine substitution has also been shown to have a profound effect on reactivity, significantly increasing the rate of nucleophilic cleavage compared to non-fluorinated analogues. researchgate.net The configurational stability of intermediates, such as lithiated azetidines, can also be influenced by substituents, which in turn affects the stereoselectivity of subsequent reactions. mdpi.comnih.gov
1 2,2 Dimethoxyethyl Azetidine As a Versatile Synthetic Building Block
Application in the Construction of Complex Molecular Architectures
The unique structural features of 1-(2,2-dimethoxyethyl)azetidine make it a valuable precursor for constructing intricate molecular frameworks, including fused, bridged, and spirocyclic systems. nih.gov The azetidine (B1206935) ring itself provides a compact and rigid core, while the latent aldehyde functionality of the 1-(2,2-dimethoxyethyl) group offers a convenient handle for elaboration into more complex structures. nih.gov
One notable application is in the synthesis of novel azetidine analogs with potential therapeutic applications. For instance, it can be envisioned as a starting material in multi-step syntheses of compounds targeting the central nervous system (CNS). nih.gov The ability to introduce diverse substituents onto the azetidine ring allows for the fine-tuning of a molecule's properties to optimize its interaction with specific biological targets.
The construction of spirocyclic azetidines is another area where this building block shows significant promise. nih.gov Spirocycles, which contain two rings connected by a single common atom, are of great interest in drug design as they introduce three-dimensionality, a feature often associated with improved pharmacological properties. tcichemicals.com The reactivity of the azetidine nitrogen and the latent aldehyde can be strategically employed to forge the spirocyclic junction.
Furthermore, the principles of diversity-oriented synthesis (DOS) can be effectively applied using this compound as a starting scaffold. nih.gov DOS aims to generate a wide range of structurally diverse molecules from a common starting material, which is crucial for exploring new chemical space in the search for novel bioactive compounds. nih.gov The ability to perform various chemical transformations on both the azetidine ring and the side chain allows for the rapid generation of libraries of complex and diverse molecules.
Derivatization Strategies and Functional Group Transformations on the this compound Scaffold
The chemical versatility of this compound allows for a multitude of derivatization strategies, enabling the introduction of various functional groups and the construction of diverse molecular architectures. tcichemicals.comnih.gov These transformations can be broadly categorized into functionalization at the carbon centers of the azetidine ring and modifications at the nitrogen atom.
The carbon atoms of the azetidine ring can be functionalized through various synthetic methodologies. While direct C-H activation on the azetidine ring is a developing field, classical approaches involving the introduction of functional groups at the 2- and 3-positions are well-established for the general azetidine scaffold. nih.gov These methods can be adapted for derivatives of this compound.
For example, the synthesis of 2-substituted azetidines can be achieved through methods like [2+2] cycloadditions or by utilizing azetidine-2-carboxylic acids as precursors. chemrxiv.org The introduction of substituents at the 3-position is also a common strategy, often achieved through ring-opening of activated aziridines followed by cyclization, or through functionalization of pre-existing 3-substituted azetidines.
A key transformation involving the 1-(2,2-dimethoxyethyl) group is the deprotection of the acetal (B89532) to reveal the aldehyde. This is typically achieved under acidic conditions. The resulting aldehyde is a versatile functional group that can undergo a wide range of reactions, including:
Reductive amination: To introduce new amine-containing side chains.
Wittig reaction: To form alkenes.
Aldol condensation: To create carbon-carbon bonds and introduce hydroxyl groups.
Grignard and organolithium additions: To introduce various alkyl, aryl, and vinyl groups.
These reactions significantly expand the structural diversity that can be achieved from the initial building block.
The nitrogen atom of the azetidine ring is a key site for functionalization. The 1-(2,2-dimethoxyethyl) group itself is an N-substituent. However, in many synthetic strategies, it may be desirable to remove this group and replace it with other functionalities or protecting groups.
Cleavage of the N-(2,2-dimethoxyethyl) group can be challenging without affecting other sensitive functional groups in the molecule. However, specific conditions can be developed to achieve this transformation. Once the secondary azetidine is obtained, a wide range of N-functionalization reactions can be performed:
N-Alkylation: Introduction of various alkyl groups.
N-Arylation: Formation of N-aryl azetidines, often through copper- or palladium-catalyzed cross-coupling reactions. organic-chemistry.org
N-Acylation: Formation of amides, carbamates, and ureas.
N-Sulfonylation: Introduction of sulfonyl groups.
The choice of the N-substituent is crucial as it can significantly influence the biological activity and physicochemical properties of the final compound. For instance, the introduction of a basic nitrogen atom can be important for interacting with acidic residues in a biological target.
Protecting group chemistry is also a critical aspect of working with the azetidine scaffold. The nitrogen atom is often protected during synthetic sequences to prevent unwanted side reactions. Common nitrogen protecting groups include:
Boc (tert-butoxycarbonyl): Easily introduced and removed under acidic conditions.
Cbz (benzyloxycarbonyl): Removable by hydrogenolysis. nih.gov
Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions.
Design and Synthesis of Advanced Azetidine Analogues
The strategic use of this compound as a building block enables the design and synthesis of advanced azetidine analogues with tailored properties for various applications, particularly in medicinal chemistry. tcichemicals.comnih.govchemrxiv.org The ability to introduce diversity at multiple points on the scaffold is a key advantage.
The synthesis of such advanced analogues often involves a multi-step approach that combines the derivatization strategies discussed previously. A typical synthetic plan might involve:
Initial functionalization of the azetidine ring: Introducing substituents at the C2 or C3 positions.
Deprotection of the acetal: Unmasking the aldehyde functionality.
Elaboration of the side chain: Utilizing the aldehyde for further chemical transformations to build more complex side chains.
Modification of the nitrogen substituent: If necessary, cleaving the 1-(2,2-dimethoxyethyl) group and introducing a different substituent.
This modular approach allows for the systematic exploration of the structure-activity relationships (SAR) of a particular class of compounds. By varying the substituents at different positions, chemists can optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.
An example of the design of advanced analogues is the synthesis of conformationally restricted molecules. The rigid azetidine ring can be used as a scaffold to hold appended functional groups in a specific spatial orientation, which can enhance binding to a biological target.
The following table summarizes some of the key transformations and applications of this compound in the synthesis of advanced analogues:
| Transformation/Application | Description | Key Reagents/Conditions |
| Acetal Deprotection | Conversion of the dimethoxyethyl group to an aldehyde. | Acidic conditions (e.g., aqueous HCl, trifluoroacetic acid). |
| Reductive Amination | Formation of a new C-N bond from the aldehyde. | A primary or secondary amine and a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). |
| Wittig Reaction | Formation of an alkene from the aldehyde. | A phosphonium (B103445) ylide. |
| N-Arylation | Formation of an N-aryl bond on the azetidine nitrogen. | An aryl halide, a copper or palladium catalyst, and a base. |
| Spirocyclization | Formation of a spirocyclic system involving the azetidine ring. | Intramolecular reactions utilizing functional groups on both the ring and the N-substituent. |
Computational and Theoretical Studies on 1 2,2 Dimethoxyethyl Azetidine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 1-(2,2-dimethoxyethyl)azetidine. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the energies of various molecular states.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. youtube.comlibretexts.org
In the context of this compound, the nitrogen atom's lone pair significantly contributes to the HOMO, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Computational models can calculate the energies of these frontier orbitals for various reactants, allowing for rapid predictions of reaction feasibility. mit.edu For instance, in a potential reaction involving this compound, the interaction would be conceptualized as the donation of electrons from its HOMO to the LUMO of an electrophilic partner. libretexts.org
Table 1: Hypothetical Frontier Orbital Energies for Reactivity Analysis
| Molecule/Reactant | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| This compound | -6.5 | 2.0 | 8.5 | Nucleophilic |
| Electrophile A | -8.0 | -1.0 | 7.0 | Electrophilic |
| Electrophile B | -9.2 | 0.5 | 9.7 | Less Electrophilic |
Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations (e.g., using Density Functional Theory).
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surface of a chemical reaction. This allows for the calculation of the energies of reactants, products, intermediates, and, crucially, transition states. These calculations are vital for understanding reaction mechanisms and predicting stereochemical outcomes. researchgate.net
For reactions involving this compound, such as its synthesis or subsequent functionalization, computational chemists can model different potential pathways. By calculating the activation energy (the energy difference between the reactants and the transition state) for each path, the most kinetically favorable route can be identified. researchgate.net For example, in the formation of the azetidine (B1206935) ring, calculations can explain why a strained four-membered ring is formed in preference to a thermodynamically more stable five-membered ring under kinetically controlled conditions. researchgate.net
Characterizing the geometry of the transition state provides insight into the bonding changes occurring during the reaction, helping to rationalize observed regioselectivity and diastereoselectivity.
Table 2: Illustrative Reaction Energetics for a Hypothetical Azetidine Functionalization Reaction
| Reaction Pathway | Reactant Energy (kJ/mol) | Transition State Energy (kJ/mol) | Product Energy (kJ/mol) | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |
| Pathway A (Axial Attack) | 0 | 85 | -30 | 85 | -30 |
| Pathway B (Equatorial Attack) | 0 | 110 | -25 | 110 | -25 |
Note: This table illustrates how computational data can predict the favorability of one reaction pathway over another. Lower activation energy indicates a faster reaction.
Conformational Analysis and Molecular Dynamics Simulations of this compound and Its Intermediates
The flexible dimethoxyethyl side chain and the puckered azetidine ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and determine their relative energies.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes. nih.gov These simulations can reveal the preferred conformations in different environments (e.g., in various solvents) and the energy barriers between them. mit.edu For a molecule like this compound, MD simulations can show how the side chain folds and interacts with the azetidine ring, which can influence its reactivity by sterically shielding the nitrogen atom or participating in non-covalent interactions. Analyzing simulation trajectories helps to understand protein stability, conformational shifts, and interactions between molecules like DNA and histones. nih.gov
Table 3: Example of Predicted Conformational States and Relative Energies
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kJ/mol) | Population at 298 K (%) |
| 1 (Gauche) | 65° | 0.0 | 65 |
| 2 (Anti) | 180° | 3.5 | 25 |
| 3 (Gauche') | -65° | 6.0 | 10 |
Note: This illustrative table shows how computational analysis can predict the most stable conformers and their populations at room temperature.
Prediction of Novel Reactivities and Synthetic Pathways Using Computational Models
Computational models are increasingly used not just to explain known reactivity but also to predict novel chemical transformations and guide the design of new synthetic pathways. mit.edu By screening virtual libraries of reactants and catalysts, chemists can identify promising candidates for synthesizing new azetidine derivatives.
For example, a computational model could be used to explore the potential of this compound in cycloaddition reactions. By calculating frontier orbital energies for the azetidine and a range of potential reaction partners, the model could predict which pairs are most likely to react successfully. mit.edu This predictive power can significantly widen the known scope of substrates for a particular reaction, suggesting new synthetic possibilities that might not have been considered otherwise. mit.edu Such computational screening serves as a reliable virtual tool to identify promising candidates in the early stages of drug design or materials science. nih.gov
Validation of Theoretical Predictions with Experimental Data
The ultimate test of any computational model is its ability to accurately reproduce and predict experimental results. The validation of theoretical predictions with empirical data is a critical step in the development of reliable computational methods.
In the field of azetidine chemistry, computational models have shown strong predictive accuracy. For instance, studies have demonstrated that the predicted outcomes for a series of photocatalyzed reactions to form azetidines matched the experimental results with high fidelity. mit.edu In one study, 18 different alkene-oxime pairs were tested experimentally based on computational predictions, and the model accurately forecasted which pairs would react to form an azetidine and which would not. mit.edu Similarly, computational approaches for predicting the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of azetidine-based compound libraries have been successfully validated through in vitro measurements. nih.gov This synergy between theory and experiment accelerates the discovery process and provides a deeper understanding of the underlying chemical principles.
Advanced Analytical Techniques in Azetidine Research
High-Resolution Spectroscopic Methods for Mechanistic Elucidation (e.g., Advanced NMR, Mass Spectrometry for Reaction Monitoring)
High-resolution spectroscopic techniques are indispensable tools in modern organic chemistry for gaining deep insights into reaction pathways and for the structural confirmation of novel molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are pivotal for the structural elucidation of azetidine (B1206935) compounds. For 1-(2,2-dimethoxyethyl)azetidine, 1H and 13C NMR would provide foundational information on the molecular framework. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons, confirming the attachment of the 2,2-dimethoxyethyl group to the azetidine nitrogen. In research focused on the synthesis of complex azetidine-containing scaffolds, NMR is also used to probe the formation of intermediates. acs.org For instance, in situ NMR monitoring can track the progress of a reaction, providing kinetic data and helping to identify transient species, which is critical for understanding and optimizing reaction conditions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of this compound, which in turn confirms its elemental composition. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of such polar molecules. Beyond simple characterization, mass spectrometry is a powerful tool for reaction monitoring. purdue.edu By analyzing aliquots of a reaction mixture over time, researchers can track the consumption of reactants and the formation of products and byproducts. This is particularly valuable in complex reaction mixtures, such as those involved in the synthesis of functionalized azetidines. purdue.edu
A summary of expected spectroscopic data for this compound is presented in Table 1.
| Technique | Expected Observations for this compound |
| 1H NMR | Signals corresponding to the azetidine ring protons and the protons of the 2,2-dimethoxyethyl substituent. Chemical shifts and coupling constants would be characteristic of the specific electronic environment of each proton. |
| 13C NMR | Resonances for each unique carbon atom in the molecule, including the two carbons of the azetidine ring and the carbons of the side chain and methoxy (B1213986) groups. |
| HRMS (ESI) | A prominent peak corresponding to the protonated molecule [M+H]+, with a mass-to-charge ratio that matches the calculated exact mass of C7H16NO2+. |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
For instance, in the synthesis of substituted azetidines where new stereocenters are created, X-ray crystallography can be used to determine the relative and absolute stereochemistry of the product. acs.orgresearchgate.net This is crucial for understanding the stereochemical outcome of a reaction and for the development of stereoselective synthetic methods. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the atoms can be determined.
An example of crystallographic data that could be obtained for a crystalline derivative of this compound is shown in Table 2.
| Crystallographic Parameter | Example Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 105.2 |
| Volume (Å3) | 1056.7 |
| Z | 4 |
| R-factor | < 0.05 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Studies
Chromatographic methods are fundamental for the separation, identification, and quantification of compounds in a mixture, making them essential for assessing the purity of synthesized molecules and for monitoring the progress of chemical reactions.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative reaction monitoring. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separation of components is visualized, allowing the researcher to quickly assess the consumption of starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and purity assessment of compounds like this compound. mdpi.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a high degree of separation can be achieved. When coupled with a detector such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), HPLC can provide quantitative information about the purity of a sample. mdpi.com Ultra-high-performance liquid chromatography (UHPLC) offers even faster analysis times and higher resolution. mdpi.com
Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography is an excellent method for purity analysis. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time and mass spectral data, allowing for confident identification and quantification of the components in a sample.
A summary of chromatographic methods and their applications is provided in Table 3.
| Chromatographic Technique | Primary Application in Azetidine Research | Information Obtained |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Qualitative assessment of reaction progress |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | Quantitative purity data, separation of isomers |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile components | Retention time and mass spectrum for each component |
Future Research Directions and Emerging Paradigms in Azetidine Chemistry
Development of Sustainable and Green Synthetic Methodologies for 1-(2,2-dimethoxyethyl)azetidine
The synthesis of azetidines has traditionally involved methods such as the cyclization of linear precursors, which can be inefficient and generate significant waste. researchgate.net Modern synthetic chemistry is increasingly focused on developing sustainable and green methodologies, a trend that is highly relevant to the production of this compound.
Recent advancements in azetidine (B1206935) synthesis have highlighted several "green" approaches that could be adapted for this compound. These include:
Photochemical Reactions: Visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a powerful tool for constructing the azetidine ring under mild conditions. proquest.comresearchgate.netchemrxiv.org This method often utilizes commercially available photocatalysts and avoids harsh reagents. researchgate.net The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a particularly promising route for synthesizing functionalized azetidines. researchgate.netdigitellinc.com
Catalytic C-H Amination: Palladium-catalyzed intramolecular C(sp3)-H amination offers a direct way to form the azetidine ring, minimizing pre-functionalization steps. rsc.org
Flow Chemistry: Continuous flow synthesis provides a safer, more efficient, and scalable alternative to traditional batch processes for preparing azetidine derivatives. acs.org This technique allows for better control over reaction parameters and can handle unstable intermediates more effectively. acs.org
Microwave-Assisted Synthesis: Microwave irradiation can accelerate ring-closure reactions, leading to shorter reaction times and often improved yields for azetidine synthesis. organic-chemistry.org
The application of these green methodologies to the synthesis of this compound would involve designing appropriate precursors that can undergo these efficient and environmentally benign cyclization reactions.
Exploration of Novel Reactivities and Catalytic Applications
The ring strain in azetidines is a key driver of their reactivity, allowing for selective ring-opening reactions that provide access to a variety of functionalized amine derivatives. rsc.orgrsc.org While the N-alkylation and N-acylation of the azetidine nitrogen are well-known reactions, future research will likely focus on uncovering new modes of reactivity for this compound. youtube.com
Potential areas of exploration include:
Ring-Opening Reactions: The development of new catalytic systems to promote the regioselective ring-opening of this compound with various nucleophiles would expand its synthetic utility. researchgate.net
Ring Expansions: Photochemical rearrangements of azetidine derivatives can lead to the formation of larger heterocyclic rings, such as pyrroles. bhu.ac.in Investigating similar transformations for this compound could provide access to novel molecular scaffolds.
Catalysis: Chiral azetidine-derived ligands have shown promise in asymmetric catalysis for reactions like Friedel-Crafts alkylations and Michael-type reactions. researchgate.net The potential of this compound and its derivatives as ligands or organocatalysts remains an area ripe for investigation.
| Reaction Type | Description | Potential for this compound |
| Ring-Opening | Cleavage of the azetidine ring by nucleophiles. | Access to functionalized γ-amino alcohols and other derivatives. |
| Ring Expansion | Conversion of the four-membered ring to a larger heterocycle. | Synthesis of novel five-membered rings like pyrrolidines. |
| Asymmetric Catalysis | Use as a chiral ligand or organocatalyst. | Development of new catalytic systems for stereoselective transformations. |
Integration of Machine Learning and AI in Azetidine Synthesis Design
For this compound, AI and machine learning could be applied in several ways:
Retrosynthetic Analysis: AI-powered tools can propose efficient and novel synthetic pathways to this compound, potentially uncovering more sustainable and cost-effective routes. nih.gov
Reaction Optimization: Machine learning models can predict reaction outcomes, such as yield and stereoselectivity, based on various parameters, thereby accelerating the optimization of synthetic protocols. nottingham.ac.uk
Substrate Scope Prediction: Computational models can predict which starting materials are most likely to be successful in a given azetidine-forming reaction, saving time and resources in the lab. mit.edu A recent study demonstrated the use of computational modeling to predict the feasibility of various alkene and oxime combinations for azetidine synthesis via photocatalysis. mit.edu
The integration of these computational tools has the potential to significantly streamline the research and development process for new azetidine derivatives.
Potential for this compound in Materials Science and Supramolecular Chemistry
While much of the focus on azetidines has been in medicinal chemistry, their unique properties also make them intriguing candidates for applications in materials science and supramolecular chemistry. researchgate.netresearchgate.net
Future research in this area could explore:
Polymers: Azetidines can undergo ring-opening polymerization to form polyamines, which have applications as coatings, CO2 adsorbents, and in gene transfection. researchgate.netrsc.orgacs.org The 2,2-dimethoxyethyl substituent on this compound could impart unique properties to the resulting polymers, such as altered solubility or coordination capabilities.
Supramolecular Assemblies: The nitrogen atom in the azetidine ring can participate in non-covalent interactions, such as hydrogen bonding, which are fundamental to the formation of supramolecular structures. The specific functional groups on this compound could be exploited to direct the assembly of complex, well-defined architectures.
Functional Materials: The incorporation of the this compound moiety into larger molecules could lead to the development of new functional materials, such as fluorescent dyes with enhanced properties. researchgate.net
The exploration of these non-traditional applications could open up new avenues for the use of this versatile chemical compound.
Q & A
Q. What are the standard synthetic routes for 1-(2,2-dimethoxyethyl)azetidine, and how can their efficiency be validated?
The compound is commonly synthesized via a "one-pot" method starting from methyl 4-chloroacetoacetate, which avoids multi-step isolation and improves yield (80% reported in optimized conditions) . Efficiency is validated using HPLC (e.g., 99.0% purity) and spectroscopic techniques (¹H/¹³C NMR, MS) to confirm structural integrity . Comparative analysis of reaction conditions (solvent, temperature, catalyst) is critical—microwave-assisted synthesis (120°C, 4 hours) has shown higher efficiency in related azetidine derivatives .
Q. How is the structural characterization of this compound performed using spectroscopic and chromatographic techniques?
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., dimethoxyethyl CH₃O groups at δ ~3.3–3.5 ppm), while ¹³C NMR confirms carbonyl and quaternary carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 315.28 for derivatives) .
- X-ray Crystallography : WinGX software is used to resolve crystal structures, particularly for derivatives with stereochemical complexity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Use personal protective equipment (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation and ensure proper ventilation. Storage conditions (dry, inert atmosphere) prevent degradation, as moisture may hydrolyze the dimethoxyethyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields or byproduct formation during the synthesis of this compound derivatives?
- Mechanistic Analysis : Density Functional Theory (DFT) calculations identify transition states and competing pathways (e.g., undesired ring-opening in azetidine derivatives) .
- Byproduct Isolation : HPLC-MS or preparative TLC isolates impurities (e.g., N-(2,2-dimethoxyethyl)prop-2-enamide byproducts) for structural elucidation .
- Reaction Optimization : Adjusting stoichiometry (e.g., 1.2 eq. of i-Pr₂NEt) or switching solvents (acetonitrile to DMF) minimizes side reactions .
Q. How can in silico molecular docking and ADME studies evaluate the bioactivity of this compound derivatives?
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., HIV protease for Dolutegravir intermediates). Validate docking poses with co-crystal structures .
- ADME Profiling : SwissADME predicts Lipinski parameters (e.g., logP <5, H-bond donors <5). Derivatives violating these rules require structural modification (e.g., reducing methoxy groups) .
Q. What advanced techniques analyze stereochemical outcomes in azetidine-containing compounds like this compound?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) .
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by correlating experimental and computed spectra .
- X-ray Crystallography : WinGX refines crystallographic data to confirm stereochemistry in solid-state structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
